lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
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Overview
Description
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole carboxylates It is characterized by the presence of a lithium ion, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with 2-amino-2-oxazoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Lithium(1+) 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(4-fluorophenyl)-1,3-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is unique due to its specific structural features, such as the oxazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
2763760-41-2 |
---|---|
Molecular Formula |
C10H5FLiNO3 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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